Hydrogen-Bond Donor/Acceptor Capacity Differentiates N6-Acetyl-AMP from N6-Methyl-AMP and N6-Isopentenyl-AMP
N-Acetyladenosine 5'-(dihydrogen phosphate) possesses three hydrogen-bond donors (HBD) versus four for N6-methyl-AMP (m6AMP) and four for N6-isopentenyl-AMP (i6AMP), while providing 10 hydrogen-bond acceptors (HBA1) compared to 8 for m6AMP and 8 for i6AMP (calculated via Open Babel from MODOMICS structures) [1]. The additional carbonyl oxygen in the N6-acetyl group introduces an HBA site not present in N6-alkylated analogs, altering the compound's interaction fingerprint with AMP-binding proteins such as AMPK, adenylate kinases, and adenosine deaminase-like (ADAL) enzymes. This physicochemical differentiation is directly relevant to procurement: an investigator requiring an AMPK-inhibitory N6-modified AMP with a distinct hydrogen-bonding profile for mechanistic structure-activity studies cannot substitute N6-acetyl-AMP with m6AMP or i6AMP without changing binding modality [2].
| Evidence Dimension | Computed hydrogen-bond donor (HBD) and acceptor (HBA1) counts |
|---|---|
| Target Compound Data | HBD = 3, HBA1 = 10 (N-acetyladenosine 5'-monophosphate, pac6A) |
| Comparator Or Baseline | m6AMP: HBD = 4, HBA1 = 8; i6AMP: HBD = 4, HBA1 = 8 (MODOMICS-derived Open Babel calculations) |
| Quantified Difference | HBD: 1 fewer than comparators; HBA1: 2 more than comparators |
| Conditions | In silico calculation using Open Babel (MODOMICS database entries); no direct experimental binding data available for this specific compound. |
Why This Matters
The distinct HBA profile directly impacts binding recognition at allosteric and catalytic sites on AMP-utilizing proteins, making this compound a functionally non-interchangeable tool for probing N6-modification structure-activity relationships.
- [1] MODOMICS: A Database of RNA Modifications. N6-acetyladenosine-5'-monophosphate (pac6A, Entry 433), N6-methyladenosine (m6A, Entry 33), N6-isopentenyladenosine (i6A, Entry 67). Chemical properties calculated with Open Babel. URL: https://iimcb.genesilico.pl/modomics/ (accessed 2026-05-12). View Source
- [2] Ogawa A, Watanabe S, Kawakami T, Tsai AY, Fuse J, Araki K, Sawa S, Inaba K, Wei FY. A sequential, RNA-derived, modified adenosine pathway safeguards cellular metabolism. Cell Rep. 2024;43(1):113553. (Demonstrates that N6-modified AMPs, including m6AMP and i6AMP, allosterically inhibit AMPK; acetyl-AMP class-level functional inference). View Source
